![molecular formula C25H19N3O5 B2966617 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 877656-33-2](/img/no-structure.png)

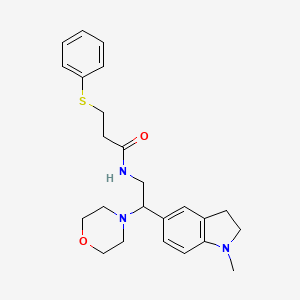

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

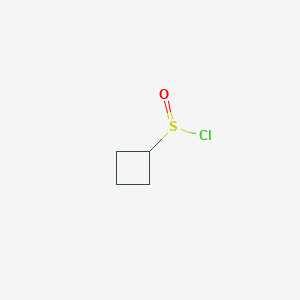

The compound is a complex organic molecule with multiple functional groups, including two carbonyl groups, a phenyl group, a benzofuro group, a pyrimidinone group, and an acetamide group with a methoxyphenyl substituent. These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzofuro and pyrimidinone rings are likely to contribute to the rigidity of the molecule, while the phenyl and methoxyphenyl groups could provide some degree of rotational freedom .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications

Anticancer Properties

A study explored the design, synthesis, and in vitro cytotoxic activity of certain derivatives related to the chemical structure of interest, targeting anticancer properties. The research involved attaching different aryloxy groups to the pyrimidine ring, testing synthesized compounds on 60 cancer cell lines, and identifying a compound showing appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Radioligand Imaging

Another application involves radiosynthesis for imaging the translocator protein (18 kDa) with PET, highlighting its potential in neuroimaging and the study of neurological diseases. The research demonstrates the compound's capacity for labeling with fluorine-18, enabling in vivo imaging via positron emission tomography (Dollé et al., 2008).

Anti-Inflammatory and Analgesic Activities

Research on novel derivatives derived from visnaginone and khellinone revealed anti-inflammatory and analgesic properties. The study synthesized various heterocyclic compounds, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities compared to standard drugs (Abu‐Hashem et al., 2020).

Antifolate Inhibitors of Dihydrofolate Reductases

A study on novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as classical and nonclassical antifolate inhibitors of dihydrofolate reductases for cancer treatment indicates the scope of the chemical structure in therapeutic applications. The research provided insights into the compound's inhibitory activities against various dihydrofolate reductases (Gangjee et al., 1995).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide' involves the condensation of 3-methoxyaniline with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": ["3-methoxyaniline", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "acetic anhydride"], "Reaction": ["Step 1: Condensation of 3-methoxyaniline with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Addition of acetic anhydride to the intermediate product to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide."] } | |

CAS RN |

877656-33-2 |

Product Name |

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide |

Molecular Formula |

C25H19N3O5 |

Molecular Weight |

441.443 |

IUPAC Name |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C25H19N3O5/c1-32-18-11-7-8-16(14-18)26-21(29)15-27-22-19-12-5-6-13-20(19)33-23(22)24(30)28(25(27)31)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,26,29) |

InChI Key |

NLOGOWPWRSVTQS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2966535.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline](/img/structure/B2966537.png)

![2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2966543.png)

![N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2966544.png)

![Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966545.png)

![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2966546.png)

![3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2966548.png)

![Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate](/img/structure/B2966553.png)